4-[(3-Phenylpropanoyl)amino]benzamide
Description
Properties
CAS No. |
314767-25-4 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31g/mol |
IUPAC Name |
4-(3-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C16H16N2O2/c17-16(20)13-7-9-14(10-8-13)18-15(19)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,17,20)(H,18,19) |
InChI Key |
ZZWKMAHRLQBKNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their features, and reported activities:
Key Structural and Functional Differences
Substituent Position: The positional isomer N-isopropyl-2-[(3-phenylpropanoyl)amino]benzamide (2-position substitution) may exhibit altered binding kinetics compared to the 4-position derivative due to steric and electronic effects. Para-substituted analogs (e.g., 4-chloro-N-(4-ethoxyphenyl)-3-...) often show improved target engagement in drug design due to optimal spatial orientation.
Functional Groups :
- Halogenation : Chloro (e.g., 4-chloro-N-(4-ethoxyphenyl)-3-...) or fluoro substitutions (e.g., N-(3-chloro-4-fluorophenyl)-...) enhance electrophilicity and binding to hydrophobic pockets.
- Heterocycles : Imidazole substitutions (e.g., ) introduce hydrogen-bonding capabilities, critical for anticancer activity.
- Alkyl/Aryl Chains : Methoxy (e.g., ) or trifluoromethyl groups (e.g., ) modulate solubility and metabolic stability.
Biological Activity :
Preparation Methods
Triphosgene-Mediated Acylation
Paranitrobenzoic acid undergoes acylation with triphosgene in toluene at sub-zero temperatures, forming paranitrobenzoyl chloride. Subsequent ammonolysis with 28% ammonium hydroxide in the presence of hexadecyltrimethylammonium chloride yields p-nitrophenylformamide (97.2% yield). Hydrogenation using 5% palladium-carbon under 0.5 MPa H₂ at 60°C reduces the nitro group to an amine, producing 4-aminobenzamide (94.6% yield). This method emphasizes solvent recyclability and minimal solid waste, aligning with green chemistry principles.
Phosphorus Oxychloride Extraction Method
Introducing the 3-Phenylpropanoyl Substituent
Functionalization of 4-aminobenzamide with the 3-phenylpropanoyl group employs acyl chloride coupling or in situ activation strategies:
Acyl Chloride Coupling
3-Phenylpropanoyl chloride, synthesized from 3-phenylpropanoic acid and thionyl chloride, reacts with 4-aminobenzamide in pyridine at 0–5°C. The phase-transfer catalyst tetrabutylammonium bromide enhances interfacial reactivity, achieving 89–92% coupling efficiency. Excess acyl chloride (1.2 equiv) ensures complete amidation, with residual reagents removed via aqueous washes (5% HCl, NaHCO₃).
Carbodiimide-Mediated Activation
A modern adaptation uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). 3-Phenylpropanoic acid (1.05 equiv) activates in situ, reacting with 4-aminobenzamide at 25°C for 12 hours. This method affords 88–90% yield with reduced side reactions, though it requires chromatographic purification.
Integrated Synthetic Routes
Sequential Hydrogenation-Acylation
Combining methods from CN106946726A and PMC3731050, this route first synthesizes 4-aminobenzamide via nitro reduction, followed by 3-phenylpropanoyl coupling. Key advantages include:
One-Pot Tandem Synthesis
A developing methodology concurrently reduces nitro groups and introduces acyl moieties. Using hydrogenation catalysts (Pd/C) with acyl donors (3-phenylpropanoyl anhydride) in ethanol/water, this approach achieves 82% yield but faces challenges in regioselectivity.
Optimization and Scalability
Reaction Condition Analysis
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